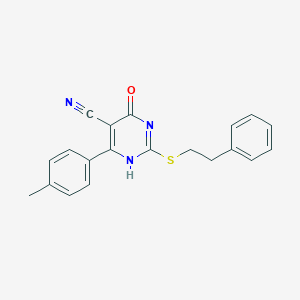
6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” is a chemical entity with unique properties and applications It is important in various fields, including chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of the compound “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in various industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by incorporating the target compound into the non-polar cavity of cyclodextrins .
Industrial Production Methods: Industrial production of “this compound” involves large-scale synthesis techniques. These methods ensure the compound’s purity and yield, making it suitable for commercial applications. The production process may include advanced techniques such as high-throughput chemistry and continuous evaluation of reaction outcomes .
化学反应分析
Types of Reactions: The compound “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s efficiency and outcome .
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for various applications.
科学研究应用
The compound “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” has numerous scientific research applications. It is used in chemistry for synthesizing new materials and compounds. In biology, it plays a role in studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. Additionally, the compound is utilized in the industry for developing innovative products and improving existing ones .
作用机制
The mechanism of action of “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, such as inhibition or activation of specific pathways .
相似化合物的比较
Similar Compounds: Similar compounds to “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and may exhibit comparable properties and applications .
Uniqueness: The uniqueness of “this compound” lies in its specific inclusion complex formation with cyclodextrins. This property enhances its solubility, stability, and bioavailability, making it a valuable compound for various applications. The compound’s ability to form stable complexes with cyclodextrins sets it apart from other similar compounds .
属性
IUPAC Name |
6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-7-9-16(10-8-14)18-17(13-21)19(24)23-20(22-18)25-12-11-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIQTGQLJMTNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
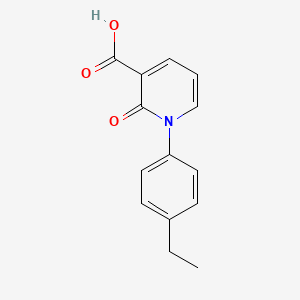
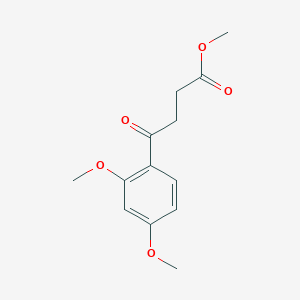
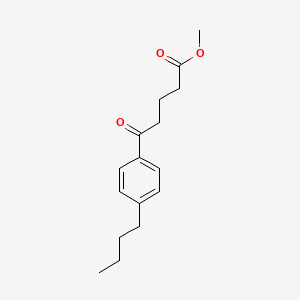
![(6-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848450.png)
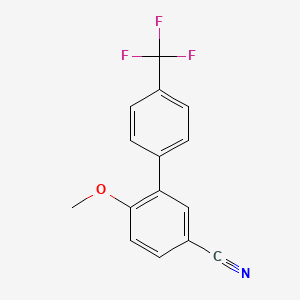
![6-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7848465.png)
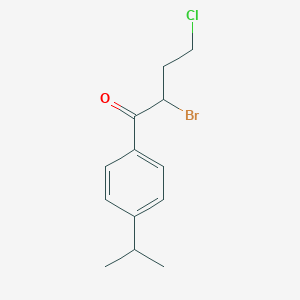
![2-[[2-(2-Chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7848479.png)
![methyl 5-[(1E)-(hydroxyimino)methyl]furan-2-carboxylate](/img/structure/B7848483.png)
![3-{[2-(Dimethylamino)-2-(4-methylphenyl)ethyl]carbamoyl}propanoicacid](/img/structure/B7848485.png)
![2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one](/img/structure/B7848492.png)
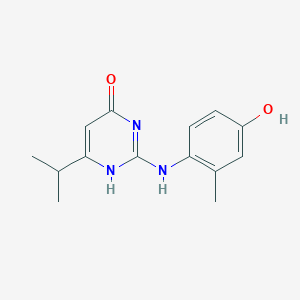
![1-{2-[2-(PHENOXYMETHYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7848509.png)
![N-[2-(2-hydroxyethoxy)ethyl]-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide](/img/structure/B7848510.png)
